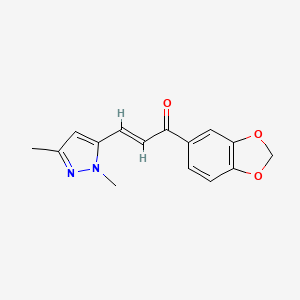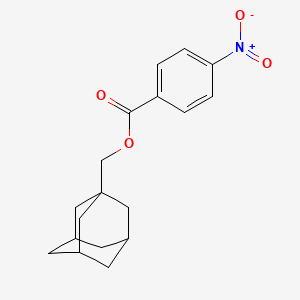
1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one, also known as propyphenazone, is a synthetic compound that belongs to the class of pyrazolones. It has been widely used in scientific research due to its diverse biological and physiological effects.
作用機序
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-onene is not fully understood. However, it is believed to act by inhibiting the synthesis of prostaglandins, which are involved in the regulation of pain, fever, and inflammation. It may also act by blocking the transmission of pain signals in the central nervous system.
Biochemical and Physiological Effects:
Propyphenazone has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce pain and fever in animal models. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, 1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-onene has been shown to have anticonvulsant and sedative effects.
実験室実験の利点と制限
Propyphenazone has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its biological and physiological effects are well documented. However, 1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-onene has some limitations. It has been shown to have low solubility in water, which may limit its use in certain experiments. Additionally, 1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-onene has been shown to have some toxicity in high doses, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on 1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-onene. One area of interest is the development of new drugs based on the structure of 1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-onene. Another area of interest is the investigation of the molecular mechanisms underlying its biological and physiological effects. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-onene in various applications.
合成法
Propyphenazone can be synthesized by the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 1,3-benzodioxole-5-carboxaldehyde and 1,3-dimethyl-5-pyrazolone in the presence of a base. The reaction yields a yellow crystalline solid, which can be purified by recrystallization.
科学的研究の応用
Propyphenazone has been extensively studied in scientific research due to its diverse biological and physiological effects. It has been used as an analgesic, antipyretic, and anti-inflammatory agent. It has also been shown to have anticonvulsant and sedative effects. Furthermore, 1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-onene has been used as a model compound for the development of new drugs with similar biological activities.
特性
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-(2,5-dimethylpyrazol-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-7-12(17(2)16-10)4-5-13(18)11-3-6-14-15(8-11)20-9-19-14/h3-8H,9H2,1-2H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJWVVYIXGSKQU-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C=CC(=O)C2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)/C=C/C(=O)C2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5498523.png)
![2-[2-(2-methylphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5498526.png)

![N-[3-(1-naphthyl)propyl]methanesulfonamide](/img/structure/B5498538.png)
![N'-[(3,5-dimethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5498541.png)
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5498543.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[3-(tetrahydrofuran-3-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5498547.png)
![1-[3-(aminocarbonyl)pyridin-2-yl]-4-(3-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5498564.png)
![2-[2-(2-chlorobenzyl)-4-morpholinyl]-2-oxo-1-(3-pyridinyl)ethanone](/img/structure/B5498572.png)

![3-[(2-chlorobenzyl)thio]-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5498609.png)
![1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5498615.png)
![3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5498623.png)
![2-{[(dimethylamino)methylene]amino}-3-thiophenecarboxamide](/img/structure/B5498636.png)